molecular formula C8H6N2S2 B8348786 2-Cyano-3-thiophen-2-yl-thioacrylamide

2-Cyano-3-thiophen-2-yl-thioacrylamide

Cat. No. B8348786
M. Wt: 194.3 g/mol
InChI Key: JWIZEODTYIBLTL-UHFFFAOYSA-N
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Patent
US07645881B2

Procedure details

To a solution of thiophene-2-carbaldehyde (20.0 g, 0.18 mol) and 2-cyanothioacetamide (17.8 g, 0.18 mol) in methanol (400 mL), was added neutral Al2O3 (106 g). The suspension was stirred at room temperature for 48 hrs, and then filtered. The solid was washed with methanol and the filtrates were combined and the solvent was then removed by evaporation to afford 2-cyano-3-thien-2-ylprop-2-enethioamide (30 g, 87%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
[Compound]
Name
Al2O3
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[C:8]([CH2:10][C:11]([NH2:13])=[S:12])#[N:9]>CO>[C:8]([C:10](=[CH:6][C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)[C:11](=[S:12])[NH2:13])#[N:9]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
S1C(=CC=C1)C=O
Name
Quantity
17.8 g
Type
reactant
Smiles
C(#N)CC(=S)N
Name
Al2O3
Quantity
106 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 48 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with methanol
CUSTOM
Type
CUSTOM
Details
the solvent was then removed by evaporation

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(#N)C(C(N)=S)=CC=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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